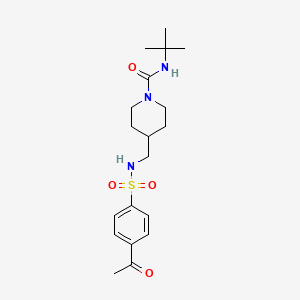

2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide” is a derivative of isoindolinone . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 1,3-dioxoisoindole derivatives has been achieved by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with methyl anthranilate . Another study reported the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetic acid single crystal by slow evaporation solution growth method .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Single crystal X-ray diffraction . DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate under Krapcho reaction conditions has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . The thermal property of the grown crystal was studied by thermogravimetric analysis (TGA) and differential thermal analysis (DTA) .Aplicaciones Científicas De Investigación

Synthesis and Anti-Inflammatory Applications

2-(1,3-Dioxoisoindolin-2-yl) acetamide derivatives have shown promising results in anti-inflammatory studies. For example, synthesized derivatives demonstrated significant anti-inflammatory activity in both in-vitro and in-vivo models, surpassing the activity of standard drugs like diclofenac in certain aspects. The study also highlighted that the derivatives were non-ulcerogenic, indicating a good gastrointestinal safety profile (Nikalje, 2014). Further exploration of these derivatives involved molecular docking to assess their binding affinity towards human serum albumin, enhancing the understanding of their anti-inflammatory potential (Nikalje et al., 2015).

Anticonvulsant Potential

The compound's derivatives have also been explored for their anticonvulsant properties. A study on 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives revealed their efficacy in mitigating seizures, indicating their potential as anticonvulsant agents. The study's significance lies in its comprehensive evaluation of the derivatives, including the maximal electroshock seizure test and neurotoxicity screens, providing a thorough understanding of the therapeutic potential and safety profile of these compounds (Nikalje et al., 2011).

Applications in Material Science

Apart from medical applications, 2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide and its derivatives have found utility in material science. For instance, 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate has been characterized for its structural properties, undergoing reversible phase transitions between specific temperatures. This compound's stability and phase behavior under varying conditions make it a subject of interest in the field of crystallography and material science (Valente et al., 2011).

Potential in Antimicrobial and Antiproliferative Research

Compounds derived from 2-(1,3-Dioxoisoindolin-2-yl) acetamide have exhibited promising antimicrobial and antiproliferative activities. Notably, novel heterocyclic compounds bearing a 1,3-dioxoisoindoline moiety have shown significant in-vitro anti-proliferative activity against certain cell lines, highlighting their potential in cancer research and therapy. These findings underline the broad applicability of these compounds, ranging from microbial inhibition to cell proliferation regulation (Hekal et al., 2020).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that compounds with an isoindoline nucleus, like this one, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It is known that indole derivatives, which share a similar structure, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

It is known that indole derivatives can have a wide range of effects due to their diverse biological activities .

Análisis Bioquímico

Biochemical Properties

2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of 15-lipoxygenase-1, an enzyme involved in the metabolism of fatty acids to hydroperoxides . This interaction is significant because 15-lipoxygenase-1 is implicated in various pathological conditions, including cancer and inflammatory diseases. The compound’s ability to inhibit this enzyme suggests its potential as a therapeutic agent in treating these conditions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic effects on several cancer cell lines, including neuroblastoma (SKNMC), prostate carcinoma (PC3), and colorectal cancer (HT29) cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects are particularly notable in cancer cells, where the compound induces apoptosis and inhibits cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of 15-lipoxygenase-1, inhibiting its enzymatic activity . This inhibition prevents the conversion of fatty acids to hydroperoxides, thereby disrupting the metabolic pathways that contribute to cancer progression and inflammation. Additionally, the compound’s interaction with other proteins and enzymes may lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Its degradation products may also have biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as 15-lipoxygenase-1 . The compound’s inhibition of this enzyme affects the metabolic flux of fatty acids, leading to changes in metabolite levels. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported by specific binding proteins and transporters, which facilitate its uptake and distribution . Once inside the cells, the compound may accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its activity, as it may interact with different biomolecules in various subcellular environments.

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-methoxy-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-13(18-2)10(15)7-14-11(16)8-5-3-4-6-9(8)12(14)17/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHYOGMSILLXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN1C(=O)C2=CC=CC=C2C1=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

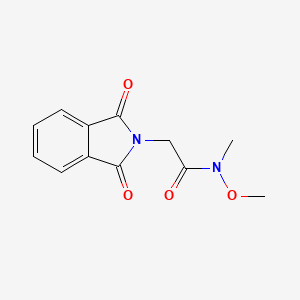

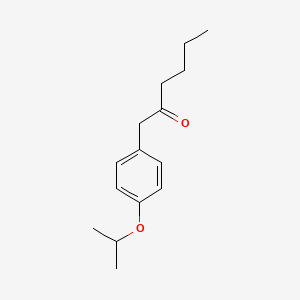

![N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641731.png)

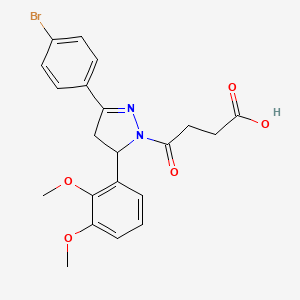

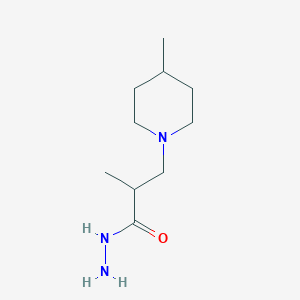

![methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate](/img/structure/B2641744.png)

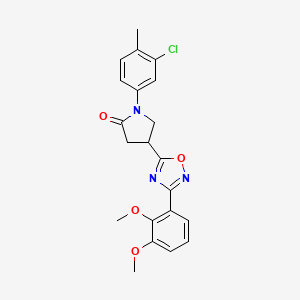

![Methyl 3-[(cyanomethyl)amino]propanoate](/img/structure/B2641746.png)

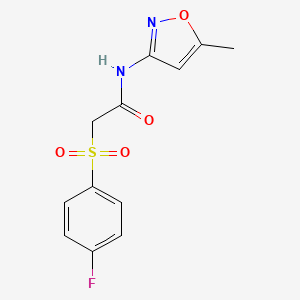

![3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride](/img/structure/B2641748.png)

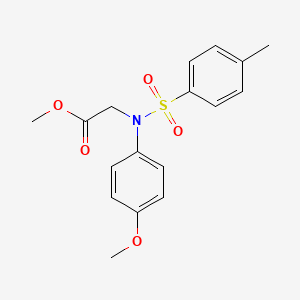

![Methyl 2-{[(2-thienylsulfonyl)acetyl]amino}benzoate](/img/structure/B2641753.png)